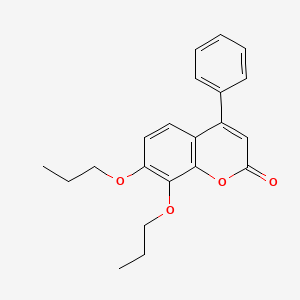

4-phenyl-7,8-dipropoxy-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4-phenyl-7,8-dipropoxychromen-2-one |

InChI |

InChI=1S/C21H22O4/c1-3-12-23-18-11-10-16-17(15-8-6-5-7-9-15)14-19(22)25-20(16)21(18)24-13-4-2/h5-11,14H,3-4,12-13H2,1-2H3 |

InChI Key |

OFOHCPIEKMDUCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OCCC |

Origin of Product |

United States |

The 2h Chromen 2 One Pharmacophore: a Cornerstone in Medicinal Chemistry

The 2H-chromen-2-one scaffold is a prominent pharmacophore in contemporary medicinal chemistry, recognized for its privileged structure that allows for diverse biological interactions. A pharmacophore is a part of a molecule's structure that is responsible for its pharmacological or biological activity. The coumarin (B35378) nucleus, consisting of a benzene (B151609) ring fused to an α-pyrone ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. Its planar structure and lipophilic nature facilitate interactions with various biological targets, including enzymes and receptors.

The inherent bioactivity of the coumarin core has been augmented through the synthesis of a multitude of derivatives, where substitutions at different positions on the benzopyrone ring modulate the pharmacological profile. This has led to the development of compounds with a wide array of medicinal applications.

Substituted Chromen 2 Ones: a Rich Source of Bioactive Molecular Scaffolds

The strategic modification of the 2H-chromen-2-one skeleton has yielded a vast library of bioactive molecules. The introduction of various substituents at different positions of the coumarin (B35378) ring system has been shown to significantly influence their biological properties. This has made substituted chromen-2-ones a fertile ground for the discovery of new drugs.

The pharmacological activities attributed to these derivatives are extensive and well-documented. atlantis-press.com They include, but are not limited to, anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. mdpi.com The specific nature and position of the substituent groups are crucial in determining the potency and selectivity of these biological actions. For instance, the presence of hydroxyl groups, particularly at the C7 position, is often associated with antioxidant properties.

The following interactive table provides a glimpse into the diverse biological activities exhibited by various substituted 2H-chromen-2-one derivatives.

| Substituent Position | Substituent Type | Observed Biological Activities |

| C3 | Phenyl | Monoamine Oxidase B Inhibition frontiersin.org |

| C4 | Phenyl | Anticoagulant, Antioxidant ontosight.ai |

| C4 | Methyl | Neuroprotective, Antioxidant uniroma1.it |

| C6 | Alkyl, Aryl | Antitubercular nih.gov |

| C7 | Hydroxy | Antioxidant, Neuroprotective |

| C7, C8 | Dihydroxy | Neuroprotective, Antioxidant uniroma1.it |

The Research Context of 4 Phenyl 7,8 Dipropoxy 2h Chromen 2 One: a Synthesis of Key Structural Motifs

Classical and Contemporary Synthetic Routes to the 2H-Chromen-2-one Core Structure

The construction of the fundamental 2H-chromen-2-one, or coumarin, nucleus can be achieved through several well-established named reactions. These methods, along with their modern variations, provide a versatile toolkit for synthetic chemists.

Mechanism and Scope of Pechmann Condensation in Coumarin Synthesis

The Pechmann condensation, discovered by Hans von Pechmann in 1884, is one of the most direct and widely used methods for synthesizing coumarins. nih.govnumberanalytics.com The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. nih.govnih.gov For the synthesis of 4-phenyl substituted coumarins, ethyl benzoylacetate is the appropriate β-ketoester.

Mechanism: The reaction mechanism is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) onto the activated aromatic ring of the phenol. The final step is a dehydration reaction that leads to the formation of the coumarin ring system. nih.govwikipedia.org The use of a strong Brønsted acid like sulfuric acid or a Lewis acid such as aluminum chloride is common to facilitate the reaction. wikipedia.orgiitk.ac.in

Scope: The Pechmann condensation is particularly effective for activated phenols, such as those bearing electron-donating groups, which enhance the electrophilic aromatic substitution step. nih.gov For the synthesis of this compound, the starting phenol would be 3,4-dipropoxyphenol. The electron-donating nature of the two propoxy groups would facilitate the cyclization. The reaction conditions can be harsh for simple phenols, but for highly activated systems, milder conditions can be employed. wikipedia.org A variety of catalysts, including solid acids like Amberlyst-15, have been developed to create more environmentally friendly and efficient protocols. iiste.org

Below is a table summarizing various catalysts and conditions used in the Pechmann condensation for the synthesis of substituted coumarins.

| Phenol Substrate | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Microwave, 100°C, 20 min | 97 | iiste.org |

| Phenol | Ethyl acetoacetate | Amberlyst-15 | Microwave, 100°C, 20 min | 43 | iiste.org |

| Phloroglucinol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs | 110°C, solvent-free | 88 | nih.gov |

| Substituted Phenols | Ethyl benzoylacetate | Sulfamic acid | 130°C, solvent-free | 50-90 | arkat-usa.org |

Knoevenagel Condensation and its Variants for Chromen-2-one Formation

The Knoevenagel condensation, another cornerstone of C-C bond formation, can be adapted for coumarin synthesis. nih.govresearchgate.net This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or phenylacetic acid derivative, in the presence of a basic catalyst. nih.govresearchgate.net

Mechanism: The mechanism begins with the deprotonation of the active methylene compound by a weak base (e.g., piperidine) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of the o-hydroxybenzaldehyde. The resulting aldol-type adduct undergoes subsequent dehydration and intramolecular cyclization (lactonization) to yield the coumarin ring. nih.govresearchgate.net

Variants and Scope: For the synthesis of this compound, the starting materials would be 2-hydroxy-3,4-dipropoxybenzaldehyde and a derivative of phenylacetic acid, such as phenylacetyl chloride or ethyl phenylacetate. The reaction is often carried out in the presence of a base like triethylamine or piperidine. researchgate.net The scope of the Knoevenagel condensation is broad, and it has been successfully applied to a wide range of substituted salicylaldehydes. nih.govresearchgate.net Modern variations often employ microwave irradiation to accelerate the reaction and improve yields, sometimes under solvent-free conditions. byjus.com The use of ionic liquids as both solvent and catalyst has also been explored. mdpi.com

The following table presents examples of Knoevenagel condensations for the synthesis of various coumarin derivatives.

| o-Hydroxybenzaldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| Salicylaldehyde | Diethyl malonate | Piperidine, Acetic Acid, EtOH | Coumarin-3-carboxylate | High | nih.gov |

| Salicylaldehyde Derivatives | Ethyl acetate derivatives | Piperidine, Microwave, Solvent-free | 3-Substituted coumarins | Good | byjus.com |

| Substituted Salicylaldehydes | 1,3-Dicarbonyl compounds | MgFe2O4 nanoparticles, Ultrasound | 3-Substituted coumarins | 63-73 | nih.gov |

| 2-Hydroxy-3-naphthaldehyde | Malonate esters | Piperidine, EtOH | Benzo[g]coumarins | Good | rsc.org |

Exploration of Perkin Reaction and Related Annulation Strategies

The Perkin reaction, historically significant for the first synthesis of coumarin, involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride and its corresponding sodium salt. wikipedia.org To synthesize a 4-phenylcoumarin, phenylacetic anhydride and its sodium salt would be required.

Mechanism: The reaction is initiated by the formation of a carbanion from the anhydride by the action of the basic salt. This carbanion then adds to the aldehyde carbonyl group. The resulting alkoxide is acylated by another molecule of the anhydride. Subsequent elimination of a carboxylate group and intramolecular cyclization leads to the formation of the coumarin. iitk.ac.inbyjus.com

Scope and Annulation Strategies: The classical Perkin reaction often requires high temperatures. wikipedia.org Its scope can be limited by the availability of the required anhydrides. However, variations of this reaction and other related annulation strategies have been developed. For instance, the reaction can be carried out with phenylacetic acid in the presence of a dehydrating agent like acetic anhydride and a base such as triethylamine. researchgate.net Other annulation strategies for forming the pyrone ring include transition-metal-catalyzed processes, such as rhodium-catalyzed C-H activation and annulation of phenolic acetates with acrylates, which offer high regioselectivity. organic-chemistry.org Ruthenium-catalyzed C-H activation and annulation cascades have also been employed to construct complex, fused coumarin systems. rsc.org

Application of Multi-Component Reactions (MCRs) in Chromen-2-one Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the reactants. rsc.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

Several MCRs have been developed for the synthesis of coumarin derivatives. For instance, the one-pot reaction of 4-hydroxycoumarin, an aldehyde, and an α-halo ketone can lead to complex fused coumarin systems. wikipedia.org Another example is the three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and active methylene compounds to generate pyrano[3,2-c]chromene-5-ones. researchgate.net While a specific MCR for this compound is not readily found in the literature, the principles of MCRs suggest that a reaction between a suitably substituted o-hydroxybenzaldehyde (2-hydroxy-3,4-dipropoxybenzaldehyde), a phenyl-containing active methylene compound, and another component could potentially be designed to construct the target molecule in a highly convergent manner.

Regiospecific Functionalization Strategies for 4-Phenyl-7,8-disubstituted 2H-Chromen-2-ones

The synthesis of a specifically substituted coumarin like this compound often requires precise control over the introduction of functional groups. This can be achieved either by starting with appropriately substituted precursors or by functionalizing a pre-existing coumarin core.

Approaches for Selective Introduction of the Phenyl Substituent at Position 4

The introduction of a phenyl group at the C4 position of the coumarin ring is a key transformation for the synthesis of the target molecule. Several methods can achieve this selectively.

Pechmann Condensation: As mentioned earlier, the use of ethyl benzoylacetate in a Pechmann condensation with a phenol (in this case, 3,4-dipropoxyphenol) is a direct method to install the 4-phenyl group. nih.govarkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods offer powerful tools for C-C bond formation. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing an aryl group. organic-chemistry.org This would involve the synthesis of a 4-halo-7,8-dipropoxycoumarin (e.g., 4-bromo- or 4-chloro-7,8-dipropoxycoumarin) followed by a palladium-catalyzed coupling with phenylboronic acid. researchgate.net This approach offers a broad scope for the phenyl group, allowing for the introduction of various substituents if desired.

Hydroarylation of Alkynes: The intramolecular hydroarylation of aryl propiolates, catalyzed by metals such as gold or platinum, is another elegant method for coumarin synthesis that can be adapted for 4-aryl derivatives. organic-chemistry.org Furthermore, the intermolecular hydroarylation of phenylpropiolates with phenols, promoted by Lewis acids, can also yield 4-arylcoumarins. nih.gov

The following table summarizes some palladium-catalyzed methods for the synthesis of 4-arylcoumarins.

| Coumarin Precursor | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 4-Halocoumarins | Arylboronic acids | Pd complex, base | 4-Arylcoumarins | researchgate.net |

| Coumarins | Arylboronic acids | Pd(OAc)2, oxidant | 4-Arylcoumarins | organic-chemistry.org |

| 4-Trifloxycoumarins | Arylboronic acids | Pd catalyst, Cu(I) cocatalyst | 4-Arylcoumarins | organic-chemistry.org |

Methodologies for the Alkylation/Alkoxylation at Positions 7 and 8

The introduction of alkoxy groups, specifically at the C-7 and C-8 positions of the coumarin scaffold, is a critical step in the synthesis of this compound and related derivatives. These modifications are typically achieved through the O-alkylation of the corresponding hydroxycoumarin precursors. The Williamson ether synthesis is a fundamental and widely employed method for this transformation. This reaction involves the deprotonation of the hydroxyl groups by a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Common bases used for this purpose include inorganic carbonates such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), or hydrides like sodium hydride (NaH). The choice of base and solvent is crucial for the reaction's success. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are frequently used as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion. The alkylating agent is typically an alkyl halide, such as 1-bromopropane or 1-iodopropane, for the introduction of the propoxy group.

In the context of poly-hydroxycoumarins, such as those with hydroxyl groups at both the 7 and 8 positions, regioselectivity can be a concern. However, for the synthesis of a symmetrically substituted compound like the 7,8-dipropoxy derivative from a 7,8-dihydroxy precursor, an excess of the alkylating agent and base is typically used to ensure complete alkylation of all hydroxyl groups.

Conversion of 7,8-Dihydroxy Precursors to 7,8-Dipropoxy Derivatives

The direct precursor for synthesizing this compound is often a 7,8-dihydroxycoumarin derivative, such as 7,8-dihydroxy-4-phenyl-2H-chromen-2-one. The conversion of this dihydroxy precursor into the target dipropoxy compound is a straightforward O-alkylation reaction.

The process begins with the 7,8-dihydroxycoumarin precursor, which is dissolved in a suitable polar aprotic solvent. A base, commonly anhydrous potassium carbonate, is added to the mixture. The base deprotonates the phenolic hydroxyl groups at positions 7 and 8, forming a diphenoxide intermediate. Following this, a propylating agent, such as 1-bromopropane, is added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution, where the phenoxide ions attack the electrophilic carbon of the propyl group, displacing the bromide ion and forming the desired ether linkages. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures involving filtration, extraction, and purification, often by recrystallization or column chromatography.

Table 1: Typical Reaction Conditions for Dipropoxylation of 7,8-Dihydroxycoumarins

| Parameter | Condition | Purpose |

| Precursor | 7,8-Dihydroxy-4-phenyl-2H-chromen-2-one | Starting material with hydroxyl groups for alkylation. |

| Alkylating Agent | 1-Bromopropane or 1-Iodopropane | Provides the propyl groups for the ether linkages. |

| Base | Anhydrous Potassium Carbonate (K2CO3) | Deprotonates the hydroxyl groups to form nucleophilic phenoxides. |

| Solvent | Acetone or Dimethylformamide (DMF) | Provides a medium for the reaction and solvates ions. |

| Temperature | Reflux | Increases reaction rate. |

| Monitoring | Thin-Layer Chromatography (TLC) | Tracks the consumption of starting material and formation of the product. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of synthesized coumarin derivatives, thereby improving the efficiency and cost-effectiveness of the process. nih.gov Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time. nih.govrsc.org

For condensation reactions used to form the coumarin core, such as the Pechmann, Knoevenagel, or Perkin reactions, a variety of catalysts have been explored. nih.goveurekalert.org Both Brønsted and Lewis acids, as well as basic catalysts, can be employed. Studies have shown that screening different catalysts can significantly impact product yields. nih.gov For instance, in certain syntheses, catalysts like FeCl3 have proven to be highly effective. nih.gov The amount of catalyst used is also a critical factor; optimization studies aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. rsc.org

The choice of solvent can influence reactant solubility and reaction rates. A range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetonitrile) and non-polar (e.g., toluene) are often screened. nih.gov In some cases, solvent-free conditions, either under thermal influence or using mechanochemical methods, have been found to provide the best results, offering benefits in terms of reduced waste and simplified purification. nih.govrsc.org

Temperature and reaction time are interdependent variables. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products, thus reducing the purity of the final compound. Optimization involves finding the ideal temperature that balances reaction speed with selectivity. Researchers often perform reactions at various temperatures (from room temperature to reflux) to determine the optimal conditions. nih.gov

Table 2: Parameters for Optimization in Coumarin Synthesis

| Parameter | Variables Explored | Impact on Reaction |

| Catalyst | Piperidine, DABCO, DMAP, FeCl3, K2CO3, etc. nih.gov | Affects reaction rate and mechanism. The right catalyst can significantly increase yield. nih.gov |

| Solvent | EtOH, DMF, Toluene, MeCN, Water, Solvent-free. nih.gov | Influences solubility of reactants and can affect reaction pathways and rates. |

| Temperature | Room Temperature (RT) to 180°C. nih.gov | Higher temperatures increase reaction rates but may lead to side products. nih.gov |

| Reaction Time | Minutes to hours. nih.gov | Optimized to ensure complete conversion without product degradation. |

Innovations in Sustainable Synthesis of Chromen-2-one Derivatives

Green Chemistry Principles in Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize environmental impact. eurekalert.orgeurekaselect.com This approach focuses on reducing the use and generation of hazardous substances, improving energy efficiency, and utilizing renewable resources. eurekalert.org Key green strategies in coumarin synthesis include the use of alternative energy sources, environmentally benign solvents, and solvent-free reaction conditions. eurekaselect.comkjscollege.com

Microwave irradiation and ultrasound have emerged as popular energy-efficient alternatives to conventional heating. kjscollege.com These techniques can dramatically reduce reaction times and, in many cases, improve product yields. kjscollege.com Solvent-free synthesis, also known as solid-state reaction or mechanosynthesis, involves grinding reactants together, often with a catalyst, which eliminates the need for potentially toxic organic solvents. rsc.orgtandfonline.com This not only reduces waste but also simplifies product work-up. rsc.org

The use of greener solvents, such as water, polyethylene glycol (PEG), or ionic liquids, is another cornerstone of sustainable coumarin synthesis. eurekalert.orgkjscollege.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are also considered a green methodology as they increase atom economy and reduce the number of synthetic steps and purification processes required. rsc.org

Photocatalytic and Biocatalytic Approaches

Innovations in synthetic methodology have led to the development of photocatalytic and biocatalytic routes for the synthesis of coumarin derivatives, aligning with green chemistry principles. iajesm.in These methods offer mild reaction conditions, high selectivity, and reduced environmental impact. iajesm.in

Photocatalytic synthesis utilizes visible light as a clean and abundant energy source to drive chemical reactions. rsc.orgnih.gov Photoredox catalysis, often employing organic dyes or metal complexes as catalysts, can generate reactive radical intermediates under gentle conditions. rsc.orgrsc.org These methods have been applied to the synthesis of various chromenone derivatives, enabling the formation of complex molecular architectures that may be difficult to access through traditional thermal methods. rsc.orgrsc.org The use of heterogeneous photocatalysts is particularly advantageous as they can be easily recovered and reused, further enhancing the sustainability of the process. rsc.org

Biocatalytic approaches employ enzymes or whole microorganisms to catalyze the synthesis of coumarins. iajesm.in Enzymes operate under mild conditions, typically in aqueous media at ambient temperature and pressure, which significantly reduces energy consumption and the need for harsh reagents. iajesm.in They are highly specific, leading to excellent regio- and stereoselectivity, which minimizes the formation of byproducts and simplifies purification. iajesm.in Lipases, oxidoreductases, and cytochrome P450 enzymes have been successfully used to catalyze key steps in coumarin synthesis. iajesm.inmdpi.com While challenges such as enzyme availability and stability exist, techniques like enzyme immobilization are being developed to improve their reusability and operational stability for large-scale applications. iajesm.inmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar coumarin structures and known substituent effects. ias.ac.inwisc.eduyoutube.com

The spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the coumarin core and the phenyl ring, the vinylic proton at the C3 position, and the aliphatic protons of the two propoxy groups.

Aromatic Protons (Coumarin Core): The protons at C5 and C6 are expected to appear as doublets due to ortho-coupling, typically in the range of δ 6.8-7.5 ppm. The specific chemical shifts are influenced by the electron-donating nature of the adjacent propoxy groups.

Aromatic Protons (Phenyl Ring): The five protons of the 4-phenyl substituent will likely appear as a multiplet between δ 7.3 and 7.6 ppm, a characteristic region for monosubstituted benzene rings. chimicatechnoacta.ru

Vinylic Proton: A sharp singlet for the C3 proton is expected around δ 6.1-6.3 ppm. hilarispublisher.com

Propoxy Group Protons: Each propoxy group will exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons around δ 1.0-1.2 ppm, a sextet for the methylene (-CH₂-) protons adjacent to the methyl group at approximately δ 1.8-2.0 ppm, and a triplet for the oxymethylene (-O-CH₂-) protons further downfield, around δ 4.0-4.2 ppm, due to the deshielding effect of the oxygen atom.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.25 | s (singlet) | - |

| H-5 | 7.40 | d (doublet) | 8.5 |

| H-6 | 6.95 | d (doublet) | 8.5 |

| H-2', H-6' (Phenyl) | 7.55 | m (multiplet) | - |

| H-3', H-4', H-5' (Phenyl) | 7.45 | m (multiplet) | - |

| 7-O-CH₂-CH₂-CH₃ | 4.10 | t (triplet) | 6.5 |

| 8-O-CH₂-CH₂-CH₃ | 4.15 | t (triplet) | 6.5 |

| 7-O-CH₂-CH₂-CH₃ | 1.90 | sextet | 7.0 |

| 8-O-CH₂-CH₂-CH₃ | 1.95 | sextet | 7.0 |

| 7-O-CH₂-CH₂-CH₃ | 1.10 | t (triplet) | 7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environment. For this compound, a total of 21 distinct carbon signals are expected.

Carbonyl Carbon: The lactone carbonyl carbon (C2) is the most deshielded, with a predicted chemical shift in the range of δ 160-162 ppm. chimicatechnoacta.ru

Aromatic and Vinylic Carbons: The sp²-hybridized carbons of the coumarin and phenyl rings, including the vinylic carbons C3 and C4, are expected to resonate between δ 100 and 158 ppm. The carbons directly attached to the oxygen atoms (C7 and C8) will be significantly downfield due to the deshielding effect. researchgate.netmdpi.com

Aliphatic Carbons: The carbons of the propoxy chains will appear in the upfield region of the spectrum. The oxymethylene carbons (-O-CH₂) are expected around δ 70-72 ppm, the adjacent methylene carbons (-CH₂-) around δ 22-24 ppm, and the terminal methyl carbons (-CH₃) at approximately δ 10-12 ppm. nih.gov

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 161.0 |

| C-3 | 113.5 |

| C-4 | 155.0 |

| C-4a | 114.0 |

| C-5 | 128.5 |

| C-6 | 112.0 |

| C-7 | 150.0 |

| C-8 | 145.0 |

| C-8a | 148.0 |

| C-1' (Phenyl) | 135.0 |

| C-2', C-6' (Phenyl) | 128.0 |

| C-3', C-5' (Phenyl) | 129.0 |

| C-4' (Phenyl) | 130.0 |

| 7-O-CH₂ | 71.0 |

| 8-O-CH₂ | 71.5 |

| 7-O-CH₂-CH₂ | 23.0 |

| 8-O-CH₂-CH₂ | 23.5 |

| 7-O-CH₂-CH₂-CH₃ | 10.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between protons and carbons. bibliomed.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the adjacent aromatic protons (H-5 and H-6) and within each propoxy chain between the -O-CH₂-, -CH₂-, and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of each protonated carbon, for instance, linking the proton signal at ~6.95 ppm to the C-6 carbon signal at ~112.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the H-5 proton to carbons C-4, C-7, and C-8a, and from the H-3 proton to C-2, C-4, and C-4a, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other. It would be valuable in confirming the spatial relationship between the C4-phenyl group and the C3 and C5 protons on the coumarin ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Studies

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Pathway Elucidation

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts. For this compound (C₂₁H₂₂O₄), the expected exact mass of the molecular ion [M] is 338.1518. HRMS would confirm this with high accuracy.

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. The fragmentation of coumarins often involves the loss of carbon monoxide (CO) from the lactone ring. nih.govtandfonline.com For the target molecule, characteristic fragmentation pathways are predicted to involve:

Loss of a propyl group (C₃H₇) to yield a fragment ion.

Loss of propene (C₃H₆) via a McLafferty-type rearrangement from one of the propoxy side chains. benthamopen.com

Sequential loss of both propoxy side chains.

The characteristic loss of a CO molecule (28 Da) from the pyrone ring. researchgate.net

Predicted ESI-MS/MS Fragmentation Data for [C₂₁H₂₂O₄+H]⁺

| m/z (Predicted) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 339.1591 | [M+H]⁺ | - |

| 297.1121 | [M+H - C₃H₆]⁺ | Propene (42.0469) |

| 281.1172 | [M+H - C₃H₇O]⁺ | Propoxy radical (59.0497) |

| 255.0652 | [M+H - 2(C₃H₆)]⁺ | 2 x Propene (84.0938) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for assessing the purity of volatile and thermally stable compounds like the target coumarin. nih.govhmdb.ca

A GC-MS analysis would provide a chromatogram where a single, sharp peak would indicate a high degree of purity. The mass spectrum obtained from this peak under electron ionization (EI) would provide a fragmentation pattern that serves as a molecular fingerprint. benthamopen.combenthamopenarchives.com

The EI mass spectrum of coumarins is typically characterized by a strong molecular ion peak (M⁺·). researchgate.net Common fragmentation pathways under EI conditions include the loss of CO, followed by subsequent fragmentations. For this compound, fragmentation would likely also involve cleavage of the ether bonds, leading to the loss of propoxy radicals or propene, providing further structural confirmation. benthamopen.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical technique used to identify the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique fingerprint of the molecule, revealing the vibrational modes of its bonds. nih.govresearchgate.net For this compound, the spectrum would be expected to exhibit several characteristic absorption bands corresponding to its distinct structural components.

The most prominent peaks would include:

Lactone Carbonyl (C=O) Stretch: The α,β-unsaturated lactone ring, a core feature of the coumarin scaffold, would produce a strong and sharp absorption band, typically in the region of 1750-1715 cm⁻¹. researchgate.net This peak is one of the most definitive for identifying the coumarin structure.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring of the coumarin system and the C4-phenyl substituent would appear as a series of medium to weak bands in the 1620-1450 cm⁻¹ range.

C-O Stretching: The ether linkages of the two propoxy groups (Ar-O-C) and the C-O bond within the lactone ring would generate strong, characteristic stretching bands. The aryl-alkyl ether stretches are typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-H Stretching: Aromatic C-H stretching vibrations would be observed as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl (CH₃) and methylene (CH₂) groups of the propoxy chains would appear as strong bands just below 3000 cm⁻¹.

Analysis of these specific wavenumbers allows for the confirmation of the essential functional groups that constitute the this compound molecule.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. patnawomenscollege.in This powerful technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the substance. nih.gov

For this compound, a successful SCXRD analysis would yield a wealth of structural information, including:

Connectivity and Configuration: It would confirm the exact bonding arrangement of all atoms, verifying the presence of the 4-phenylcoumarin core and the specific placement of the propoxy groups at the C7 and C8 positions.

Molecular Geometry: Precise data on bond lengths, bond angles, and torsion angles would be obtained. This allows for a detailed examination of the planarity of the coumarin ring system and the rotational orientation of the phenyl and propoxy substituents relative to the core structure.

Crystal Packing and Intermolecular Interactions: The analysis reveals how individual molecules are arranged within the crystal lattice. This information is crucial for understanding intermolecular forces, such as van der Waals interactions or potential π–π stacking between the aromatic rings, which govern the solid-state properties of the compound.

The generation of a high-quality crystal suitable for SCXRD is often a challenging but necessary step for the unequivocal structural confirmation of a new chemical entity. patnawomenscollege.in

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) within a compound. azom.comresearchgate.net This method provides a way to verify the empirical formula of a substance, which is the simplest whole-number ratio of atoms in the molecule. ck12.orglibretexts.org For newly synthesized compounds, the experimental results from elemental analysis are compared against the theoretical values calculated from the proposed molecular formula to assess purity and confirm the elemental composition. nih.gov

The molecular formula for this compound is C₂₁H₂₂O₄, which corresponds to a molecular weight of 338.40 g/mol . The theoretical elemental composition can be calculated from this formula. The experimental values obtained for a pure sample of the compound are expected to be in close agreement (typically within ±0.4%) with these theoretical percentages. nih.gov

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 21 | 252.231 | 74.53 |

| Hydrogen | H | 1.008 | 22 | 22.176 | 6.55 |

| Oxygen | O | 15.999 | 4 | 63.996 | 18.91 |

| Total | 338.403 | 100.00 |

This comparison is a critical checkpoint in the characterization process, validating that the synthesized compound has the expected elemental makeup corresponding to its molecular formula. quora.comdavidson.edu

Computational Chemistry and in Silico Modeling of 4 Phenyl 7,8 Dipropoxy 2h Chromen 2 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic nature of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. asrjetsjournal.orgresearchgate.net By calculating the electron density, DFT can determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.comschrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com For coumarin (B35378) derivatives, these calculations help in understanding their potential as antioxidants and their roles in various biological activities. frontiersin.org

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity. frontiersin.orgscispace.com These include:

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The ability of an atom to attract electrons (χ ≈ (I + A)/2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η ≈ (I - A)/2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S) : The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ²/2η).

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.15 |

| LUMO Energy | ELUMO | - | -1.10 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.05 |

| Ionization Potential | I | -EHOMO | 6.15 |

| Electron Affinity | A | -ELUMO | 1.10 |

| Electronegativity | χ | (I + A) / 2 | 3.625 |

| Chemical Hardness | η | (I - A) / 2 | 2.525 |

| Global Softness | S | 1 / η | 0.396 |

| Electrophilicity Index | ω | χ² / (2η) | 2.599 |

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can accurately predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters. researchgate.net These theoretical calculations of ¹H and ¹³C chemical shifts are valuable for confirming the structure of newly synthesized compounds by comparing the predicted spectra with experimental data. mdpi.com

For substituted chromen-2-one derivatives, DFT calculations have shown a strong correlation between predicted and observed chemical shifts, particularly for the aromatic portions of the molecule. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. Discrepancies between calculated and experimental values can often provide deeper insights into solvent effects or specific intramolecular interactions.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|---|

| C-2 (C=O) | 160.5 | 161.6 | H-3 | 6.20 | 6.12 |

| C-3 | 112.5 | 113.4 | H-5 | 7.65 | 7.58 |

| C-4 | 154.8 | 155.5 | H-6 | 6.85 | 6.79 |

| C-4a | 118.9 | 119.2 | Phenyl-H (ortho) | 7.45 | 7.42 |

| C-8a | 152.5 | 153.1 | Phenyl-H (meta/para) | 7.30 | 7.28 |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the most stable spatial arrangements (geometries) of a molecule. For 4-phenyl-7,8-dipropoxy-2H-chromen-2-one, this involves determining the rotational freedom and preferred orientations of the phenyl ring at position 4 and the two propoxy chains at positions 7 and 8.

Computational methods can map the potential energy surface of the molecule by systematically rotating the flexible bonds. The results of these calculations identify low-energy conformers, which represent the most probable shapes the molecule will adopt. Studies on similar coumarin structures have shown that the core 2H-chromen-2-one ring system is essentially planar. nih.gov The conformational analysis would therefore focus on the torsion angles defining the orientation of the phenyl and dipropoxy substituents relative to this planar scaffold. The most stable geometry is crucial for understanding how the molecule fits into the binding site of a biological target.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For this compound, docking simulations can be performed against various protein targets to predict its binding mode and affinity. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the strength of the interaction. Docking studies on other 4-phenyl coumarin derivatives have shown that the phenyl ring often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like Tyrosine and Phenylalanine) in the receptor's binding pocket. nih.gov The coumarin core can form hydrogen bonds and other electrostatic interactions. The propoxy groups at positions 7 and 8 would likely explore hydrophobic pockets within the binding site, potentially enhancing binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity Assessment

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of every atom in the system over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov

Starting from the best-docked pose obtained from docking simulations, an MD simulation can be run for several nanoseconds. The trajectory from the simulation is then analyzed to assess the stability of key interactions (like hydrogen bonds and hydrophobic contacts) and to calculate the binding free energy more accurately. This provides a more realistic assessment of the binding affinity than scoring functions from docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. researchgate.net

To build a QSAR model for analogues of this compound, one would first need a dataset of similar compounds with measured biological activity against a specific target. Then, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each compound. Statistical methods are used to build a regression model that correlates these descriptors with activity. frontiersin.org

3D-QSAR goes a step further by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields. These models can provide a visual representation of which regions of the molecule are important for activity, guiding medicinal chemists in designing more potent compounds. nih.gov

Development of Predictive Models for Biological Activities of Coumarin Derivatives

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. frontiersin.orgfrontiersin.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org For coumarin derivatives, these models are instrumental in forecasting the therapeutic potential of novel structures and optimizing existing ones.

The process begins with a dataset of coumarin compounds with known biological activities (e.g., anticancer, anti-inflammatory, or antimicrobial). For each molecule, a set of numerical descriptors is calculated to represent its structural, physicochemical, and electronic properties. Statistical methods, such as multiple linear regression, are then employed to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized coumarin derivatives, guiding synthetic efforts toward more potent and selective candidates. The Prediction of Activity Spectra for Substances (PASS) is another tool that can reveal the potential biological activities of compounds. nih.gov

Identification of Topological Descriptors and Physicochemical Properties Correlating with Activity

The predictive power of a QSAR model depends on the careful selection of descriptors that capture the molecular features essential for biological activity. frontiersin.org These descriptors can be broadly categorized into topological and physicochemical properties.

Topological Descriptors: These are numerical values derived from the two-dimensional graph representation of a molecule. frontiersin.orgfrontiersin.org They encode information about atomic connectivity, size, shape, and branching. The calculation of these indices is rapid and they have been shown to correlate well with various biological activities. frontiersin.orgfrontiersin.org

The correlation of these descriptors with biological activity provides insight into the mechanism of action. For instance, a positive correlation with Topological Polar Surface Area (TPSA) might suggest that polar interactions are crucial for the activity of a particular class of compounds. nih.gov

Below is a table of commonly used descriptors in the QSAR modeling of coumarin derivatives.

| Descriptor Type | Descriptor Name | Description | Potential Correlation with Activity |

| Topological | Wiener Index (W) | Represents the sum of all shortest distances between pairs of atoms in the molecular graph, indicating molecular branching and compactness. | Can relate to how the molecule fits into a receptor pocket. |

| Topological | Randić Index (χ) | A connectivity index that reflects the degree of branching in a molecule's carbon skeleton. | Often correlates with various physical properties and biological activities. nih.gov |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, measuring the molecule's lipophilicity or hydrophobicity. | Crucial for membrane permeability and interaction with hydrophobic binding sites. frontiersin.orgfrontiersin.org |

| Physicochemical | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. nih.gov | Relates to the molecule's size and the potential for dispersion forces in ligand-receptor binding. frontiersin.org |

| Physicochemical | Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Important for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with the biological target. frontiersin.org |

Cheminformatics and Virtual Screening for Rational Compound Design

Cheminformatics applies computational techniques to solve problems in chemistry, particularly in drug discovery. It plays a vital role in the rational design of new compounds by enabling the efficient analysis and screening of vast chemical libraries. mdpi.com

Virtual screening is a key cheminformatics technique used to search large databases of compounds to identify those with a high probability of binding to a specific biological target. mdpi.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. There are two primary approaches:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that are active against a specific target. mdpi.com It operates on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com Techniques include searching for compounds with similar 2D fingerprints or 3D shapes (pharmacophores) to known active ligands. mdpi.compharmafeatures.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be used to predict how well different ligands will bind to the active site. mdpi.com This "docking" process assesses the geometric and energetic complementarity between the ligand and the target. mdpi.com

For a scaffold like this compound, these methods can be used to explore modifications to the core structure, such as altering substituents on the phenyl ring or changing the alkoxy chains, to design new derivatives with potentially improved activity and selectivity.

Hirshfeld Surface Analysis for Intermolecular Interaction Insight

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.govmdpi.comresearchgate.net This analysis maps the electron density distribution to define a surface around a molecule, providing insights into how molecules are packed and the nature of the forces holding them together. mdpi.com

The Hirshfeld surface is typically visualized using a color-coded map based on normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Accompanying two-dimensional "fingerprint plots" deconstruct the Hirshfeld surface to show the proportion of different types of atomic contacts. nih.govnih.gov

For a molecule like this compound, this analysis would reveal the nature and extent of various non-covalent interactions, which are crucial for its solid-state properties and can influence its solubility and bioavailability.

The table below summarizes the typical intermolecular contacts observed in coumarin derivatives and their significance.

| Contact Type | Description | Typical Contribution | Significance |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Often the largest contributor to the overall surface area (e.g., >40%). nih.govnih.gov | Represents van der Waals forces and is a primary factor in crystal packing. researchgate.net |

| O···H/H···O | Hydrogen bonding or dipole-dipole interactions between oxygen and hydrogen atoms. | A significant contributor (e.g., 20-30%). nih.govnih.gov | Indicates the presence of conventional or weak C-H···O hydrogen bonds, which are key directional forces in stabilizing the crystal structure. researchgate.netnih.gov |

| C···H/H···C | Interactions involving carbon and hydrogen atoms. | Moderate contribution (e.g., 10-20%). nih.govnih.gov | Reflects weaker van der Waals interactions and can contribute to the overall packing efficiency. |

| C···C | Interactions between the π-systems of aromatic rings (π-π stacking). | Smaller but important contribution. researchgate.netnih.gov | Can play a role in stabilizing the crystal structure through stacking of the coumarin or phenyl rings. |

By understanding these interactions, researchers can gain a deeper insight into the structure-property relationships of this compound.

In Vitro and Preclinical Biological Activity Spectrum of 4 Phenyl 7,8 Dipropoxy 2h Chromen 2 One and Analogues

Evaluation of Anticancer Potential in Cellular Models

Coumarin (B35378) derivatives have been extensively investigated for their anticancer properties, which are exerted through various mechanisms including the inhibition of cell proliferation, induction of cell death, and prevention of metastasis. researchgate.net

Antiproliferative and Cytotoxic Activity Against Various Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of 4-phenyl-2H-chromen-2-one analogues against a diverse panel of human cancer cell lines. The activity is often observed in the nanomolar to low micromolar range, indicating significant potency.

For instance, a series of novel chromenes showed activity in the nanomolar range (IC₅₀: 7.4–640 nM) across melanoma, prostate, and glioma cancer cell lines. nih.gov Specifically, the analogue 4e was highly active against all tested cell lines, with exceptional potency against the A172 human glioma cell line (IC₅₀: 7.4 nM). nih.gov Another group of analogues, 4-Amino-2H-benzo[h]chromen-2-one (ABO) derivatives, also exhibited promising cell growth inhibitory activity, with ED₅₀ values between 0.01-2.1 μM. nih.gov The 4′-methoxyphenyl derivative (18) and the 3′-methylphenyl derivative (24) from this series were particularly potent across a broad range of cancer cell lines, with ED₅₀ values of 0.01-0.17 μM. nih.gov

Similarly, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogues displayed potent tumor cell growth inhibition. nih.gov The 4′-MeO substituted analogue (15) was the most potent in this series, with ED₅₀ values ranging from 0.008 to 0.064 μM against all tested tumor cell lines. nih.gov The antiproliferative effects of various other coumarin derivatives have been documented against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected 2H-Chromen-2-one Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC₅₀/ED₅₀) |

| Chromene 4e | A172 (Glioma) | 7.4 nM nih.gov |

| Chromene 4e | A375 (Melanoma) | 80 nM nih.gov |

| Chromene 4a | A375 (Melanoma) | 0.13 µM nih.gov |

| Chromene 4b | PC3 (Prostate) | 0.39 µM nih.gov |

| 4'-Methoxyphenyl derivative (18) | Various | 0.01-0.17 µM nih.gov |

| 3'-Methylphenyl derivative (24) | Various | 0.01-0.17 µM nih.gov |

| 4′-MeO ATBO analogue (15) | Various | 0.008-0.064 µM nih.gov |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | TPC-1 (Thyroid) | 44 µM nih.gov |

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) | TPC-1 (Thyroid) | 90 µM nih.gov |

Cell Cycle Arrest and Apoptosis Induction Mechanisms (e.g., Caspase Activation, DNA Fragmentation)

One of the primary anticancer mechanisms of coumarin compounds is the induction of apoptosis, or programmed cell death. researchgate.net This process involves the modulation of pro- and anti-apoptotic proteins, the release of cytochrome c from mitochondria, and the activation of caspases. researchgate.netmdpi.com

Studies on halogenated coumarin derivatives, such as 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k), have shown that they induce apoptosis in TPC-1 thyroid cancer cells. nih.gov Their apoptotic activity was accompanied by a slight increase in the population of cells in the G2/M phase of the cell cycle and a decrease in the S phase. nih.gov The coumarin derivative auraptene has also been shown to inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis in a dose-dependent manner. sums.ac.ir

The induction of apoptosis by coumarin analogues can occur through both intrinsic and extrinsic pathways. mdpi.com For example, the coumarin derivative Fraxetin has been reported to induce apoptosis in liver cancer cells. frontiersin.org Furthermore, newly synthesized fused chromenopyrimidines have been shown to cause cell cycle arrest and act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting apoptosis in cancer cells. nih.gov

Impact on Tumor Cell Migration, Invasion, and Metastasis

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Several coumarin derivatives have demonstrated the ability to inhibit these processes. For example, 4-hydroxycoumarin derivatives have been shown to have a strong inhibitory effect on the movement and motility of lung cancer cells. researchgate.net

Modulation of Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. One common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which pump drugs out of the cell.

A phenylfurocoumarin derivative, (R)-9-(3,4-dimethoxyphenyl)-4-((3,3-dimethyloxiran-2-yl)methoxy)-7H-furo[3,2-g]chromen-7-one (PFC), has been identified as a novel inhibitor of the ABCG2 transporter. nih.govmdpi.com This compound was shown to significantly reverse ABCG2-mediated resistance to the chemotherapy drug SN-38 in HCT-116/BCRP colon cancer cells. nih.govmdpi.com PFC appears to interact with the substrate-binding site of ABCG2, inhibiting its function and restoring the cancer cells' sensitivity to treatment. nih.gov In a xenograft mouse model, PFC reversed resistance to irinotecan without causing additional toxicity. mdpi.com

Assessment of Anti-inflammatory Efficacy

Chronic inflammation is a known risk factor for the development of various diseases, including cancer. nih.govmdpi.com Compounds with anti-inflammatory properties can therefore play a role in disease prevention and treatment.

Inhibition of Inflammatory Mediators and Cytokine Production

Analogues of 2-phenyl-4H-chromen-4-one have demonstrated significant anti-inflammatory activity. nih.govresearchgate.netnih.gov In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammation, a specific derivative (compound 8) was shown to be a potent inhibitor of inflammatory mediators. nih.govresearchgate.net

This compound effectively downregulated the production of nitric oxide (NO) as well as the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The mechanism of action was traced to the inhibition of the TLR4/MAPK signaling pathway, a key pathway in the inflammatory response. nih.govnih.gov These findings suggest that such compounds have the potential to be developed as anti-inflammatory agents. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of a 2-Phenyl-4H-chromen-4-one Analogue

| Compound/Analogue | Inflammatory Mediator | Effect | Cellular Model |

| 2-phenyl-4H-chromen-4-one derivative (compound 8) | Nitric Oxide (NO) | Inhibition nih.gov | LPS-stimulated RAW264.7 cells nih.gov |

| 2-phenyl-4H-chromen-4-one derivative (compound 8) | Interleukin-6 (IL-6) | Downregulation nih.gov | LPS-stimulated RAW264.7 cells nih.gov |

| 2-phenyl-4H-chromen-4-one derivative (compound 8) | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation nih.gov | LPS-stimulated RAW264.7 cells nih.gov |

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition and Selectivity Profiles

The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of cyclooxygenase-2 (COX-2), while undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of cyclooxygenase-1 (COX-1). nih.govnih.govmedcentral.com Consequently, the development of selective COX-2 inhibitors is a significant area of pharmaceutical research. researchgate.netelsevierpure.com The 4-phenyl-2H-chromen-2-one (4-phenylcoumarin) scaffold has been investigated as a basis for new selective COX-2 inhibitors.

Studies on a series of 2-phenyl-4H-chromen-4-one derivatives, which are structurally related to 4-phenylcoumarins, have demonstrated their potential as COX-2 inhibitors. nih.govresearchgate.net For these compounds, a methylsulfonyl (MeSO₂) group at the para-position of the C-2 phenyl ring was identified as a key feature for conferring selective COX-2 inhibitory activity. nih.gov The inhibitory activity was found to be sensitive to the nature and size of the substituent at the C-3 position of the chromene core. nih.gov For instance, one of the most potent compounds in a studied series exhibited a 50% inhibitory concentration (IC₅₀) for COX-2 of 0.07 µM and a selectivity index (SI) of over 287, indicating high selectivity for COX-2 over COX-1. nih.gov

The general structure-activity relationship (SAR) for many selective COX-2 inhibitors indicates that they often possess two adjacent aryl rings attached to a central ring system. nih.gov The selectivity is frequently enhanced by a sulfonamide or methylsulfonyl substituent on one of the phenyl rings. nih.gov The development of compounds based on the coumarin or chromone scaffold continues to be an area of interest for creating safer anti-inflammatory agents. nih.govmdpi.com

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected 2-Phenyl-4H-chromen-4-one Analogues

| Compound | Substituent (at C-3) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| 5a | -OCH₃ | 18.6 | 0.11 | 169.1 |

| 5d | -O(CH₂)₂CH₃ | 20.1 | 0.07 | 287.1 |

| Celecoxib | (Reference Drug) | 15.2 | 0.05 | 304.0 |

Data adapted from studies on 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives. nih.gov

Functional Relaxant Effects in Ex Vivo Organ Assays (e.g., Tracheal Rings, focusing on 6,7-dipropoxy analogue)

Analogues of 4-phenyl-7,8-dipropoxy-2H-chromen-2-one have been evaluated for their effects on smooth muscle relaxation, a key therapeutic target for respiratory conditions like asthma. researchgate.net A study on the novel semisynthetic compound 6,7-dipropoxy-2H-chromen-2-one (6,7-DPC), an analogue lacking the 4-phenyl group, demonstrated significant relaxant effects on rat tracheal rings pre-contracted with carbachol. researchgate.net

The compound 6,7-DPC induced a concentration-dependent relaxation, achieving a maximum effect (Emax) of 100% with a 50% effective concentration (EC₅₀) of 89 µM. researchgate.net This potency was significantly greater than that of theophylline, a standard bronchodilator used as a positive control. researchgate.net Further investigation into its mechanism of action revealed that 6,7-DPC acts as a non-competitive functional antagonist at muscarinic receptors and also prevents calcium influx. researchgate.net The compound partially abolished contractions induced by high potassium concentrations (KCl) and significantly inhibited the contractile response to calcium chloride (CaCl₂), suggesting a primary mechanism involving the blockade of L-type calcium channels. researchgate.net Such calcium channel blocking activity is a known mechanism for inducing relaxation in smooth muscle tissues, including the trachea. researchgate.netmdpi.com These findings provide a pharmacological basis for the potential use of dipropoxy-coumarin derivatives in airway disorders. researchgate.net

Table 2: Relaxant Effect of 6,7-dipropoxy-2H-chromen-2-one (6,7-DPC) on Isolated Rat Trachea

| Compound | Emax (%) | EC₅₀ (µM) |

| 6,7-DPC | 100 | 89 |

| Theophylline | 100 | 1230 |

Emax: Maximum relaxant effect; EC₅₀: Half maximal effective concentration. Data from carbachol pre-contracted tracheal rings. researchgate.net

Investigation of Antioxidant Properties

Radical Scavenging Capacity (e.g., DPPH, ABTS, FRAP assays)

The antioxidant potential of 4-phenylcoumarin (B95950) derivatives is significantly influenced by the substitution pattern on the coumarin ring, particularly the presence of hydroxyl groups. The 7,8-dihydroxy-4-phenylcoumarin, the unpropoxylated analogue of this compound, has demonstrated very good antioxidant activity in various cell-free chemical tests. researchgate.netnih.gov Its radical scavenging capacity has been evaluated using several standard assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical. High scavenging activity was observed for 7,8-dihydroxy-4-phenylcoumarin. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This method assesses the capacity of a compound to scavenge the ABTS radical cation. Studies have shown that 4-phenyl hydroxycoumarins exhibit potent activity in this assay, often superior to their activity against the DPPH radical, suggesting an electron transfer mechanism. researchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay : This test evaluates the ability of an antioxidant to reduce the ferric 2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ). The 7,8-dihydroxy arrangement contributes to this reducing capacity. nih.gov

The presence of two hydroxyl groups ortho to each other, as in the 7,8-dihydroxy-4-phenylcoumarin, is a key structural feature for potent antioxidant and radical-scavenging properties. researchgate.netnih.gov This structural motif enhances the molecule's ability to quench free radicals. researchgate.net

Table 3: Antioxidant Activity of 7,8-dihydroxy-4-phenylcoumarin (Analogue)

| Assay | Activity Metric | Result |

| DPPH | EC₅₀ (µM) | 10.1 |

| ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | 1.89 |

| FRAP | µM Fe(II) | 212.8 (at 100 µM) |

Data adapted from Veselinović et al. (2014). researchgate.netnih.gov

Attenuation of Oxidative Stress in Biological Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. nih.govmdpi.com Compounds with significant radical scavenging capabilities can attenuate oxidative stress by neutralizing excess ROS, thereby protecting cells and tissues from damage. nih.gov

The potent antioxidant activity demonstrated by 7,8-dihydroxy-substituted coumarins in cell-free assays suggests they are strong candidates for attenuating oxidative stress in biological systems. researchgate.netnih.gov By effectively scavenging free radicals, these compounds can inhibit lipid peroxidation, a key process in oxidative damage to cell membranes. nih.gov Studies on 7,8-dihydroxy-4-methylcoumarin, a related analogue, confirmed its effectiveness in protecting lipid bilayers against peroxidation. nih.gov Although direct studies on this compound are limited, the strong antioxidant profile of its dihydroxy precursor suggests that compounds based on this scaffold may serve as potential therapeutic agents for conditions characterized by an overproduction of free radicals. nih.gov Other coumarin derivatives have also been shown to exhibit neuroprotective effects mediated in part by their antioxidative properties. scienceopen.com

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

The coumarin nucleus is a versatile scaffold that has been extensively used in the development of new antimicrobial agents. researchgate.net Derivatives of 4-substituted coumarins have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi. researchgate.netsamipubco.comnih.gov

The antimicrobial efficacy of these compounds is highly dependent on the nature and position of the substituents on the coumarin and phenyl rings. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and screened for in vitro antimicrobial activity, showing significant antibacterial and antifungal effects. researchgate.net Compounds with halo-substituents on the phenyl ring displayed good activity, particularly against the fungus Drechslera halodes. researchgate.net

Other studies have highlighted the activity of 4-hydroxycoumarin derivatives against Gram-positive bacteria. nih.govbjbms.org For instance, 3-arylcarbamoyl-4-hydroxycoumarins possess significant activity against these bacteria, while other derivatives show moderate effects. nih.gov The synthesis of coumarin-1,2,3-triazole conjugates has also yielded compounds with significant antibacterial activity, particularly against Enterococcus faecalis. mdpi.com While specific data for this compound is not extensively detailed, the collective research on related structures underscores the potential of the 4-phenylcoumarin scaffold as a source of new antimicrobial agents. researchgate.netresearchgate.net

Table 4: Examples of Antimicrobial Activity in 4-Substituted Coumarin Derivatives

| Compound Type | Target Organism(s) | Observed Activity |

| 4-(Propoxy)-3-phenyl-2H-chromen-2-ones | Candida albicans, Fusarium oxysporum | Good to moderate antifungal activity. researchgate.net |

| 3-Arylcarbamoyl-4-hydroxycoumarins | Gram-positive bacteria | Significant antibacterial activity. nih.gov |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | Significant antibacterial activity (MIC = 12.5–50 µg/mL). mdpi.com |

| 4-Hydroxycoumarin derivatives | Staphylococcus aureus, Bacillus subtilis | Growth inhibition observed. bjbms.org |

MIC: Minimum Inhibitory Concentration.

Neuroprotective and Central Nervous System (CNS) Activities

The 4-phenylcoumarin scaffold has been explored for its potential in treating neurodegenerative diseases, which are often associated with oxidative stress, protein aggregation, and enzymatic imbalances. scienceopen.com Certain coumarin derivatives have shown promise as multifunctional agents targeting various aspects of neurodegeneration.

One study investigated a coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, and found that it exhibited anti-aggregative, antioxidative, and neuroprotective effects in cellular models of Alzheimer's disease. scienceopen.comresearchgate.net Its neuroprotective action was mediated by the upregulation of CREB (cAMP-response-element binding protein) phosphorylation and its downstream targets, including brain-derived neurotrophic factor (BDNF). scienceopen.com

Furthermore, 3-phenylcoumarins have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). semanticscholar.org The activity of MAO-B is elevated in the brains of patients with Alzheimer's disease, and its inhibition is a therapeutic strategy. google.com Studies have shown that substitutions on both the coumarin and the 3-phenyl ring significantly influence inhibitory activity and selectivity. For example, a 6-chloro-3-(3'-methoxyphenyl)coumarin was found to have an IC₅₀ of 1 nM for MAO-B, demonstrating high potency. semanticscholar.org These findings suggest that the 4-phenylcoumarin core structure is a promising platform for developing agents with neuroprotective and other CNS-related activities.

Cholinesterase (AChE, BuChE) and Monoamine Oxidase (MAO-A/B) Inhibition

The inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). nih.gov Similarly, monoamine oxidase (MAO) enzymes are crucial targets for treating neuropsychiatric disorders. nih.gov Analogues of this compound have demonstrated significant inhibitory potential against these enzymes.

The 2H-chromen-2-one ring has been identified as an effective moiety for interacting with the enzymatic cleft of MAO-B. nih.gov Studies on various derivatives have shown promising activity. For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were evaluated for their anti-cholinesterase effects. Among them, derivative 4k was identified as a potent and competitive inhibitor of BuChE. nih.govresearchgate.net Furthermore, the addition of a phenylcarbamate moiety to the coumarin structure has been shown to significantly enhance AChE inhibitory activity. nih.gov One such compound, 4d , displayed exceptionally potent inhibition of AChE. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Derivative 4k (amino-7,8-dihydro-4H-chromenone) | BuChE | IC50 = 0.65 ± 0.13 µM; Ki = 0.55 µM | nih.govresearchgate.net |

| Derivative 4d (phenylcarbamate coumarin) | AChE | IC50 = 13.5 ± 1.7 nM | nih.gov |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | IC50 = 43.3 µM | mdpi.com |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | IC50 = 3.47 µM | mdpi.com |

Potential in Alzheimer's Disease Models (e.g., Aβ aggregation inhibition)

Modern therapeutic strategies for Alzheimer's disease aim for multi-target approaches, addressing not only symptomatic relief through cholinesterase inhibition but also disease modification by preventing the aggregation of β-amyloid (Aβ) peptides. Research has indicated that the peripheral anionic site of the AChE enzyme plays a role in the Aβ aggregation process. nih.gov

This has led to the development of dual-function inhibitors based on the chromen-2-one scaffold. A notable example is AP2238 (3-(4-[[Benzyl(methyl)amino]methyl]phenyl)-6,7-dimethoxy-2H-2-chromenone), which has been shown to inhibit both AChE and the AChE-induced aggregation of Aβ peptides. nih.gov This dual activity presents a significant advantage in the potential treatment of Alzheimer's disease. The coumarin nucleus is considered a privileged scaffold for hybridization with other pharmacophores to create agents that can interact with multiple pathological targets in AD, including the formation of Aβ fibrils.

Other Preclinical Pharmacological Investigations (e.g., anti-asthmatic, anti-diabetic, anti-thrombotic)

Beyond neurodegenerative disorders, chromen-2-one analogues have been explored for a variety of other pharmacological effects.

Anti-diabetic Activity: Several chromen-2-one derivatives have been investigated as potential treatments for Type 2 diabetes. One promising pathway is the inhibition of the dipeptidyl peptidase IV (DPP-IV) enzyme, which leads to an increased half-life of incretin hormones. researchgate.net Certain coumarin derivatives have demonstrated significant DPP-IV inhibition at micromolar concentrations. Another strategy involves the inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate breakdown. A coumarin-aurone hybrid compound, for example, exhibited potent inhibition of both α-glucosidase and α-amylase with IC₅₀ values of 3.55 µM and 10.97 µM, respectively. nih.gov

Anti-thrombotic Activity: The coumarin class of compounds includes warfarin, a widely used anticoagulant. mdpi.com Building on this, newer synthetic derivatives have been assessed for antiplatelet and antithrombotic properties. In preclinical models, a seselin derivative designated C3 provided 70% protection against collagen- and epinephrine-induced pulmonary thromboembolism in mice. psu.edu This effect was achieved without a corresponding increase in bleeding time, a common side effect of anticoagulants. Further investigation revealed that C3 reduces platelet aggregation induced by ADP and collagen, suggesting its mechanism of action involves anti-platelet activity. psu.edu

Anti-asthmatic and Anti-inflammatory Activity: While direct studies on anti-asthmatic effects are limited, the potent anti-inflammatory properties of chromen-one derivatives are highly relevant, as asthma is a chronic inflammatory airway disease. nih.gov Studies on 2-phenyl-4H-chromen-4-one derivatives have shown they can suppress inflammation by inhibiting key signaling pathways like the TLR4/MAPK pathway. nih.govnih.gov This inhibition leads to the downregulation of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), suggesting a potential therapeutic role in managing inflammatory conditions. nih.govmdpi.com

| Compound/Derivative Class | Pharmacological Activity | Key Finding | Reference |

|---|---|---|---|

| Coumarin-aurone hybrid | Anti-diabetic | α-glucosidase IC50 = 3.55 µM; α-amylase IC50 = 10.97 µM | nih.gov |

| Compound C3 (Seselin derivative) | Anti-thrombotic | 70% protection against pulmonary thromboembolism | psu.edu |

| 2-Phenyl-4H-chromen-4-one derivatives | Anti-inflammatory | Downregulation of NO, IL-6, and TNF-α via TLR4/MAPK pathway inhibition | nih.govnih.gov |